Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate)
Overview
Description
Sulfonium, (thiodi-4,1-phenylene)bis(diphenyl-, bis((OC-6-11)-hexafluoroantimonate(1-)) is a complex organosulfur compound. It is characterized by the presence of sulfonium ions, which are sulfur atoms bonded to three organic groups. This compound is often used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sulfonium, (thiodi-4,1-phenylene)bis(diphenyl-, bis((OC-6-11)-hexafluoroantimonate(1-)) typically involves the reaction of diphenyl sulfide with a phenylene bridge under controlled conditions. The reaction is carried out in the presence of hexafluoroantimonic acid, which acts as a catalyst and stabilizing agent. The reaction conditions include maintaining a temperature range of 50-70°C and a pressure of 1-2 atm to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high efficiency and consistency. The final product is purified through crystallization and filtration techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Sulfonium, (thiodi-4,1-phenylene)bis(diphenyl-, bis((OC-6-11)-hexafluoroantimonate(1-)) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonium ion to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the phenyl groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Diphenyl sulfide.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Sulfonium, (thiodi-4,1-phenylene)bis(diphenyl-, bis((OC-6-11)-hexafluoroantimonate(1-)) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Sulfonium, (thiodi-4,1-phenylene)bis(diphenyl-, bis((OC-6-11)-hexafluoroantimonate(1-)) involves the interaction of the sulfonium ion with various molecular targets. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can alter the function of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Sulfonium, (thiodi-4,1-phenylene)bis(diphenyl-, bis((OC-6-11)-hexafluoroantimonate(1-))
- Sulfonium, (thiodi-4,1-phenylene)bis(diphenyl-, bis((OC-6-11)-hexafluorophosphate(1-))
- Sulfonium, (thiodi-4,1-phenylene)bis(diphenyl-, bis((OC-6-11)-hexafluorophosphate(1-))
Uniqueness
Sulfonium, (thiodi-4,1-phenylene)bis(diphenyl-, bis((OC-6-11)-hexafluoroantimonate(1-)) is unique due to its high stability and reactivity, which makes it suitable for a wide range of applications. Its ability to undergo various chemical reactions and interact with biological molecules sets it apart from other similar compounds.
Biological Activity
Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate) (CAS Number: 89452-37-9) is a cationic photoinitiator widely utilized in polymer chemistry, particularly for the curing of epoxy resins. Its unique structural characteristics and biological activity make it a subject of interest in both industrial applications and research.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by the following:
- Molecular Formula : C36H28F12S3Sb2
- Molecular Weight : 792.55 g/mol
- IUPAC Name : mono((thiobis(4,1-phenylene))bis(diphenylsulfonium)) mono(hexafluorostibate(V))
The structure includes two diphenylsulfonium groups linked by a sulfide bridge, with hexafluoroantimonate anions providing charge balance. This bulky configuration contributes to its effectiveness as a photoinitiator, allowing it to absorb light and generate reactive species essential for polymerization processes .
Upon exposure to light, Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate) undergoes cleavage, producing Lewis acidic cations and radicals. These species initiate polymerization reactions in surrounding materials, particularly epoxy resins. The reaction can be summarized as follows:
This mechanism is critical in applications requiring rapid curing under UV light, making this compound valuable in various industrial settings .
Cytotoxicity and Biocompatibility
Research indicates that the biological activity of Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate) is primarily associated with its cytotoxic effects. Studies have shown that exposure to this compound can lead to cellular damage and apoptosis in certain cell lines, raising concerns regarding its safety in biomedical applications.
Cell Line | IC50 (µM) | Effect Observed |
---|---|---|
HeLa | 10 | Significant cytotoxicity |
NIH 3T3 | 15 | Moderate cytotoxicity |
Human Dermal Fibroblasts | 20 | Low cytotoxicity |
The data suggest that while the compound is effective as a photoinitiator, its use must be carefully evaluated in contexts involving human cells or tissues due to potential toxic effects .
Case Studies
- Photoinitiator Efficacy : A study demonstrated that Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate) significantly enhances the curing efficiency of epoxy resins when exposed to UV light. The study highlighted its ability to initiate polymerization at lower energy levels compared to traditional initiators.
- Environmental Impact Assessment : Another investigation focused on the environmental implications of using this compound in industrial applications. The findings indicated that while it effectively catalyzes polymerization, its persistence in the environment raises concerns about long-term ecological effects.
Properties
IUPAC Name |
[4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;hexafluoroantimony(1-) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H28S3.12FH.2Sb/c1-5-13-31(14-6-1)38(32-15-7-2-8-16-32)35-25-21-29(22-26-35)37-30-23-27-36(28-24-30)39(33-17-9-3-10-18-33)34-19-11-4-12-20-34;;;;;;;;;;;;;;/h1-28H;12*1H;;/q+2;;;;;;;;;;;;;2*+5/p-12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DREXYWKFHDOSNT-UHFFFAOYSA-B | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)SC4=CC=C(C=C4)[S+](C5=CC=CC=C5)C6=CC=CC=C6.F[Sb-](F)(F)(F)(F)F.F[Sb-](F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H28F12S3Sb2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30909315 | |
Record name | Bis[4-(diphenylsulfonio)phenyl] sulfide bis(hexafluoroantimonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30909315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1028.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89452-37-9 | |
Record name | Sulfonium, (thiodi-4,1-phenylene)bis(diphenyl-, (OC-6-11)-hexafluoroantimonate(1-) (1:2) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089452379 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfonium, (thiodi-4,1-phenylene)bis[diphenyl-, (OC-6-11)-hexafluoroantimonate(1-) (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bis[4-(diphenylsulfonio)phenyl] sulfide bis(hexafluoroantimonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30909315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (thiodi-4,1-phenylene)-bis-(diphenylbis)(OC-6,11)hexafluoroantimonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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